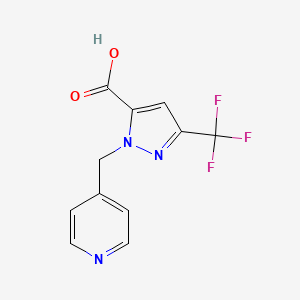![molecular formula C15H25NO4 B1654361 1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decane-8-carboxylic acid CAS No. 2227205-99-2](/img/structure/B1654361.png)
1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decane-8-carboxylic acid
Overview
Description
“1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decane-8-carboxylic acid” is a chemical compound with the empirical formula C13H21NO4 . It has a molecular weight of 255.31 .
Molecular Structure Analysis
The molecular structure of “1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decane-8-carboxylic acid” can be represented by the InChI code 1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-6-13(7-9-14)5-4-10(15)17-13/h4-9H2,1-3H3 .Physical And Chemical Properties Analysis
The physical form of “1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decane-8-carboxylic acid” is a white to yellow solid . It has a molecular weight of 255.31 . The density is 1.16g/cm3, the boiling point is 375.5°C at 760 mmHg, the flashing point is 180.9°C, and the vapour pressure is 7.77E-06mmHg at 25°C .Scientific Research Applications
Spirolactams as Conformational Pseudopeptides
Spirolactams, including derivatives of 1-(tert-butoxycarbonyl)-1-azaspiro[4.5]decane-8-carboxylic acid, have been synthesized and studied for their potential as pseudopeptide surrogates. These compounds, notably 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, are utilized in peptide synthesis as constrained analogues of specific dipeptides. Their structural configuration allows them to mimic gamma-turns and distorted type II beta-turns, pivotal in the conformational stability of peptides (Fernandez et al., 2002).
Supramolecular Arrangements and Crystal Structures
Research on cyclohexane-5-spirohydantoin derivatives, closely related to the spiro[4.5]decane structure, reveals insights into the molecular and crystal structures influenced by substituents on the cyclohexane ring. These studies highlight the role of substituents in supramolecular arrangements, offering a pathway to understanding the structural dynamics of related spirocyclic compounds (Graus et al., 2010).
Spiroketal Stereochemistry and Elimination Reactions
Spiroketals, including those structurally similar to 1-(tert-butoxycarbonyl)-1-azaspiro[4.5]decane-8-carboxylic acid, have been examined for their stereochemistry and susceptibility to elimination reactions. These studies elucidate the mechanisms and conditions favorable for the generation of spiroketal derivatives, contributing to the broader understanding of spirocyclic compound reactivity (Lawson et al., 1993).
Boc Protecting Group Introduction
The development of new reagents for introducing Boc (tert-butoxycarbonyl) protecting groups to amines, such as tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD), demonstrates advancements in the protection strategies for amino acids and their esters. These methodologies facilitate the synthesis of N-Boc-amino acids without racemization, underscoring the significance of protecting groups in peptide synthesis (Rao et al., 2017).
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-4-7-15(16)8-5-11(6-9-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFGRWZVGORNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149051 | |
| Record name | 1-Azaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid | |
CAS RN |
2227205-99-2 | |
| Record name | 1-Azaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227205-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



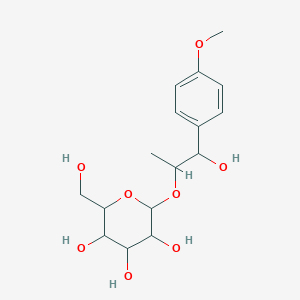
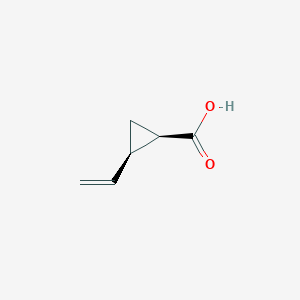
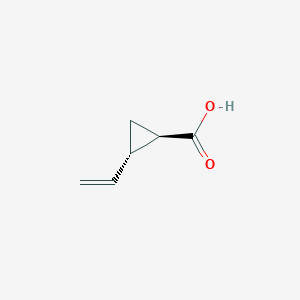
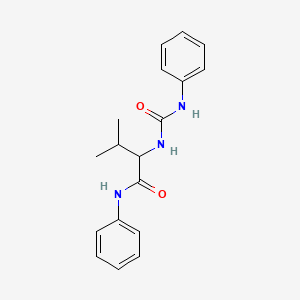
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1654285.png)
![3-[(Trifluoromethyl)sulfonyl]phenacyl bromide](/img/structure/B1654286.png)

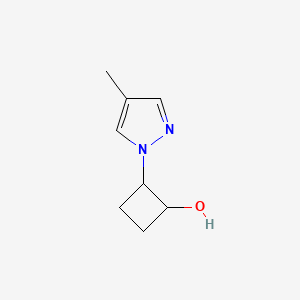
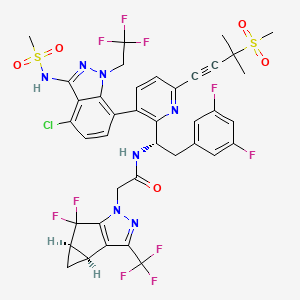


![5-Methyl-N-[4-(2-phenylethyl)pyridin-2-yl]-1-pyrrolidin-3-yltriazole-4-carboxamide](/img/structure/B1654298.png)
![4'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B1654300.png)
